molecular formula C7H6N2S2 B12798767 6,7-Dihydro-5H-1,4-dithiepine-2,3-dicarbonitrile CAS No. 64527-54-4

6,7-Dihydro-5H-1,4-dithiepine-2,3-dicarbonitrile

Cat. No.: B12798767
CAS No.: 64527-54-4
M. Wt: 182.3 g/mol
InChI Key: GGMGBCSRAUSFMU-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-1,4-dithiepine-2,3-dicarbonitrile is an organic compound with the molecular formula C7H6N2S2 It is a member of the dithiepine family, characterized by a seven-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-1,4-dithiepine-2,3-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dithiols with dicyano compounds in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-1,4-dithiepine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted dithiepines with various functional groups.

Scientific Research Applications

6,7-Dihydro-5H-1,4-dithiepine-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-1,4-dithiepine-2,3-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its interaction with enzymes involved in oxidative stress pathways could lead to the modulation of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5H-1,4-Dithiepine: A related compound with a similar ring structure but lacking the nitrile groups.

    6,7-Dihydro-5H-1,4-dithiepine-2,3-dicarbonitrile: Another member of the dithiepine family with slight variations in the substituents.

Uniqueness

This compound is unique due to the presence of both nitrile groups and the dithiepine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64527-54-4

Molecular Formula

C7H6N2S2

Molecular Weight

182.3 g/mol

IUPAC Name

6,7-dihydro-5H-1,4-dithiepine-2,3-dicarbonitrile

InChI

InChI=1S/C7H6N2S2/c8-4-6-7(5-9)11-3-1-2-10-6/h1-3H2

InChI Key

GGMGBCSRAUSFMU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(SC1)C#N)C#N

Origin of Product

United States

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